Lxw7 (tfa)

Integrin binding Endothelial progenitor cell targeting Vascular biology

Linear RGD peptides undergo rapid in vivo proteolysis (<10 min half-life) and 2- to 8-fold affinity loss upon biotinylation, compromising targeted imaging and drug delivery. Lxw7 (TFA), a disulfide-bridged cyclic octapeptide (cGRGDdvc) with 4 D-amino acids, overcomes these barriers: • Biotinylated form retains near-identical αvβ3 affinity (IC50: 0.62 ± 0.07 μM vs. 0.68 ± 0.08 μM free peptide) • Proteolytically stable in vivo; enables sustained target engagement • Click chemistry/PEG linker immobilization without affinity compromise Supplied with comprehensive analytical QC documentation for reliable conjugation and in vivo studies.

Molecular Formula C31H49F3N12O14S2
Molecular Weight 934.9 g/mol
Cat. No. B8107680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLxw7 (tfa)
Molecular FormulaC31H49F3N12O14S2
Molecular Weight934.9 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H48N12O12S2.C2HF3O2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22;3-2(4,5)1(6)7/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34);(H,6,7)/t13-,14+,15+,16-,17-,22-;/m1./s1
InChIKeyCABFZTZDDADZJM-XXKHBVEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lxw7 (tfa) Procurement Guide


Lxw7 (tfa) is the trifluoroacetate salt form of LXW7 (free base CAS 1313004-77-1), a disulfide-bridged cyclic octapeptide (sequence: cGRGDdvc) containing Arg-Gly-Asp (RGD) motif and four unnatural D-amino acids. The compound functions as a selective αvβ3 integrin inhibitor [1]. Its cyclic architecture and incorporation of D-amino acids confer substantial proteolytic stability, distinguishing it from linear RGD peptides for applications requiring sustained in vivo activity [2].

αvβ3 integrin-selective cyclic peptide tool
Supports αvβ3-targeted capture and signaling studies
Proteolytically stable format for sustained assays
Cyclic backbone with four D-amino acids; resists rapid degradation
Conjugation-ready without affinity loss
Built-in handle tolerates biotinylation; retains binding

Structural Advantages Over Linear and Cyclic RGD Peptides


Linear RGD peptides undergo rapid proteolytic degradation in vivo (half-life typically <10 minutes), severely limiting their utility beyond short-term cell adhesion assays. Among cyclic RGD analogs, widely used "head-to-tail" cyclic pentapeptides (e.g., c(RGDfK), c(RGDfE)) exhibit comparable αvβ3 binding affinity to LXW7 but demonstrate a critical functional limitation: upon biotinylation for imaging or targeting applications, their binding affinity decreases 2- to 8-fold relative to the free peptide [1]. In contrast, biotinylated LXW7 retains near-identical affinity (IC50: 0.62 ± 0.07 μM vs. 0.68 ± 0.08 μM for free LXW7) due to its OBOC library-derived "built-in handle" design [1]. This property enables LXW7 derivatization without compromising target engagement—a feature not generalizable to the broader RGD cyclic peptide class and directly relevant to procurement decisions involving conjugated or immobilized peptide applications [2].

Linear RGD peptides
Rapid proteolytic degradation may limit in vivo exposure window; cyclic structure stability profile differs substantially.
Biotinylated cyclic RGD pentapeptides
Biotinylation often reduces binding affinity (2- to 8-fold); conjugation outcome may not transfer to LXW7-based workflows.
Other αvβ3 ligands
Selectivity profile (αvβ5, αIIbβ3, α5β1) and cell-type binding pattern may differ; functional endothelial responses require review.

Quantitative Evidence for Procurement Decisions


Binding Affinity to αvβ3 vs. Linear GRGD

LXW7 demonstrates stronger binding affinity to primary endothelial progenitor cells (EPCs) and endothelial cells (ECs) compared to the conventional linear αvβ3 integrin ligand GRGD peptide, while exhibiting weaker binding to platelets and no detectable binding to THP-1 monocytes [1]. The binding affinity (Kd) of LXW7 for αvβ3 integrin is 76 ± 10 nM across multiple αvβ3-expressing cell types (U-87MG glioblastoma, A375M melanoma, αvβ3-K562 cells), with Kd values ranging from 72-89 nM [2].

Binding Affinity
Head-to-head
Kd = 76 ± 10 nM (αvβ3) vs. weaker GRGD binding
Supports αvβ3-targeted probe selection
Binding measured across U-87MG, A375M, αvβ3-K562 cells
Integrin binding Endothelial progenitor cell targeting Vascular biology

Integrin Selectivity Profile

LXW7 selectively binds to αvβ3 integrin (Kd = 76 ± 10 nM), shows only weak binding to αvβ5 and αIIbβ3 integrins, and demonstrates no detectable binding to α5β1 integrin (K562 parent cells) [1]. In competitive binding assays using Echistatin-FITC, LXW7 inhibits binding to αvβ3-K562 cells with an IC50 of 0.68 ± 0.08 μM, while displaying weak inhibition of αvβ5 and αIIbβ3 integrins [1].

Selectivity Profile
Head-to-head
Strong αvβ3; weak αvβ5/αIIbβ3; no α5β1 binding
Defines integrin subtype experimental window
IC50 0.68 μM (Echistatin-FITC competition); K562 transfectants
Integrin selectivity Off-target binding Target validation

Vascular Graft Patency Outcome

In a rat carotid artery bypass model, LXW7-modified small diameter vascular grafts retained a patency rate of 83% at 6 weeks post-implantation, compared to only 17% for untreated control grafts [1]. LXW7-modified grafts also demonstrated significantly improved endothelial progenitor cell (EPC) attachment, proliferation, and endothelial differentiation in vitro, with suppressed platelet attachment relative to unmodified grafts [1].

Graft Patency
Head-to-head
83% vs. 17% patency (LXW7-modified vs. untreated ePTFE)
Reported functional endothelialization endpoint
Rat carotid bypass, 6 weeks; n=6/group
Vascular graft endothelialization Patency rate In vivo efficacy

Cerebral Ischemia Protection

In a rat middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia, intravenous administration of LXW7 (100 μg/kg) significantly reduced infarct volumes and brain water content (BWC) compared to PBS-treated control animals [1]. LXW7 treatment also lowered the expression of pro-inflammatory cytokines TNF-α and IL-1β in peri-ischemic brain tissue and reduced Iba1-positive activated microglia counts [1].

Cerebral Ischemia Response
Head-to-head
Reduced infarct volume and brain edema (p
Model-response endpoint context; not a clinical outcome
Rat MCAO model, 100 μg/kg i.v.; reported cytokine changes
Signaling Activation
Class-level inference
Increases VEGFR-2 phosphorylation and ERK1/2 activation
Supports EC functional enhancement studies
Qualitative increase in primary ECs; quantitative fold-change not specified
Biotinylation Tolerance
Head-to-head
~91% affinity retention vs. 12.5–50% for cyclic RGDs
Predictable conjugated-ligand performance
IC50 0.62 μM (Biotin) vs. 0.68 μM (free); αvβ3-K562 assay
Cerebral ischemia Neuroprotection Stroke model

VEGFR-2 and ERK1/2 Signaling Activation

LXW7 treatment of endothelial cells (ECs) enhances phosphorylation of VEGF receptor 2 (VEGFR-2) and activates the mitogen-activated protein kinase (MAPK) ERK1/2 signaling pathway [1][2]. ECs bound to LXW7-treated culture surfaces exhibit enhanced biological functions including proliferation, which is attributed to this increased VEGFR-2 phosphorylation and ERK1/2 activation [1].

Signaling Activation
Class-level inference
Increases VEGFR-2 phosphorylation and ERK1/2 activation
Supports EC functional enhancement studies
Qualitative increase in primary ECs; quantitative fold-change not specified
VEGF signaling Endothelial cell biology MAPK pathway

Biotinylation Tolerance vs. Cyclic RGD

Biotinylated LXW7 (LXW7-Bio) retains binding affinity to αvβ3 integrin that is nearly identical to the free peptide (IC50: 0.62 ± 0.07 μM vs. 0.68 ± 0.08 μM for free LXW7). In contrast, biotinylated forms of well-known RGD "head-to-tail" cyclic pentapeptide ligands (e.g., c(RGDfK), c(RGDfE)) exhibit 2- to 8-fold weaker binding affinity than their respective free forms [1]. This retention of affinity is attributed to the "built-in handle" inherent to the OBOC-derived LXW7 structure, which was specifically designed to accommodate conjugation without steric interference at the integrin binding interface [1].

Biotinylation Tolerance
Head-to-head
~91% affinity retention vs. 12.5–50% for cyclic RGDs
Predictable conjugated-ligand performance
IC50 0.62 μM (Biotin) vs. 0.68 μM (free); αvβ3-K562 assay
Peptide conjugation Biotinylation Ligand derivatization

Validated Application Scenarios


Vascular Graft and Implant Functionalization

LXW7 surface modification of ePTFE vascular grafts achieved 83% patency at 6 weeks compared to 17% in unmodified controls [1]. LXW7-modified surfaces promote EPC/EC attachment, proliferation, and differentiation while suppressing platelet adhesion [1]. The peptide's proteolytic stability (cyclic structure with 4 D-amino acids) and biotinylation tolerance enable robust immobilization strategies including Click chemistry and PEG linker conjugation [1][2].

Tumor Imaging and Drug Delivery

LXW7 binds strongly to αvβ3-expressing tumor cell lines including U-87MG glioblastoma and A375M melanoma (Kd = 72-89 nM) [1]. In xenograft models, biotinylated LXW7 demonstrates higher tumor uptake and lower liver accumulation compared to biotinylated cyclic RGD pentapeptides [1]. Biotinylated LXW7 retains near-full binding affinity (IC50: 0.62 ± 0.07 μM), enabling conjugation to imaging agents or drug payloads without affinity compromise [1].

Cerebral Ischemia and Neuroinflammation

In rat MCAO stroke models, LXW7 (100 μg/kg i.v.) significantly reduces infarct volume and brain edema [1]. The compound lowers pro-inflammatory cytokines (TNF-α, IL-1β) and reduces activated microglia in peri-ischemic tissue [1]. In LPS-stimulated BV2 microglial cells, LXW7 suppresses inflammatory mediators via Akt/NF-κB and JNK/MAPK pathway inhibition [2].

Tissue Engineering Scaffolds

LXW7-modified electrospun vascular grafts improve adhesion and proliferation of EPCs/ECs and accelerate endothelialization in rat carotid artery models [1]. LXW7-immobilized acellular liver scaffolds achieve approximately 81% vascular coverage while sustaining endothelial function [2]. The peptide's selective EPC/EC targeting with weak platelet binding enables in situ endothelialization of biomaterial surfaces [3].

Application
Selection Property
Validation Focus
Vascular graft surface functionalization studies
Proteolytic stability and EPC/EC selectivity
Endothelialization and platelet adhesion endpoints
Tumor αvβ3 imaging and delivery research
Biotinylation tolerance without affinity loss
Tumor uptake vs. liver accumulation; conjugated probe binding
Cerebral ischemia model and neuroinflammation research
Reported infarct volume reduction in MCAO model
Cytokine and microglial activation endpoints
Tissue engineering scaffold endothelialization
Selective EPC/EC capture with weak platelet binding
Vascular coverage and endothelial function in scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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